molecular formula C19H14N2O4S B7710703 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one CAS No. 1629212-59-4

8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one

Cat. No. B7710703
CAS RN: 1629212-59-4
M. Wt: 366.4 g/mol
InChI Key: OVBCXWUQDLXWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that play a crucial role in the signaling pathways involved in cancer cell growth and proliferation.

Mechanism of Action

8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one acts as a competitive inhibitor of JAK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules such as STAT3 and STAT5, which are involved in the regulation of cell growth and survival. By inhibiting JAK2 activity, 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has also been shown to reduce inflammation in animal models of asthma and arthritis. In addition, 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one is also highly specific for JAK2, which makes it a useful tool for studying the role of JAK2 in cancer and other diseases. However, one of the limitations of using 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one is that it is not selective for JAK2 and can also inhibit other JAK family members. This can make it difficult to determine the specific role of JAK2 in disease pathogenesis.

Future Directions

There are several future directions for the study of 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one. One area of research is to develop more selective JAK2 inhibitors that can target JAK2 without inhibiting other JAK family members. Another area of research is to study the potential applications of 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one in combination with other cancer therapies such as chemotherapy and radiation therapy. In addition, the neuroprotective effects of 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one in animal models of Parkinson's disease suggest that it may have potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one can be synthesized by the reaction of 2-aminothiazole with 2-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with 8-hydroxy-2H-chromen-2-one in the presence of sodium acetate and acetic acid to yield 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one.

Scientific Research Applications

8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of JAK2, which is known to be overexpressed in many types of cancer cells. 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been studied for its potential applications in the treatment of other diseases such as asthma, arthritis, and psoriasis.

properties

IUPAC Name

8-hydroxy-3-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-24-16-8-3-2-6-13(16)20-19-21-14(10-26-19)12-9-11-5-4-7-15(22)17(11)25-18(12)23/h2-10,22H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBCXWUQDLXWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-3-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one

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